butyl oct-2-enoate
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Overview
Description
Butyl oct-2-enoate, also known as butyl 2-octenoate, is an organic compound with the molecular formula C12H22O2. It is an ester formed from butanol and oct-2-enoic acid. This compound is characterized by its clear, colorless liquid form and is used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl oct-2-enoate can be synthesized through the esterification reaction between butanol and oct-2-enoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous flow processes that enhance efficiency and yield. Flow microreactor systems are often employed to achieve a more sustainable and scalable synthesis. These systems allow for precise control over reaction conditions, leading to higher purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl oct-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Oct-2-enoic acid.
Reduction: Butanol and oct-2-enol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Butyl oct-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of butyl oct-2-enoate involves its interaction with various molecular targets and pathways:
Enzymatic Hydrolysis: The ester bond in this compound can be hydrolyzed by esterases, leading to the formation of butanol and oct-2-enoic acid.
Molecular Targets: The compound can interact with lipid membranes, altering their fluidity and permeability.
Pathways Involved: In biological systems, this compound can be metabolized through pathways involving esterases and other enzymes that process fatty acid derivatives.
Comparison with Similar Compounds
Butyl oct-2-enoate can be compared with other similar compounds such as:
Butyl acrylate: Both are esters, but butyl acrylate is derived from acrylic acid and is used primarily in polymer production.
Butyl acetate: Another ester, butyl acetate is derived from acetic acid and is commonly used as a solvent in paints and coatings.
Butyl butyrate: This ester is derived from butyric acid and is used in flavorings and fragrances.
Uniqueness
This compound is unique due to its specific structure, which includes an unsaturated bond in the oct-2-enoic acid moiety. This structural feature imparts distinct chemical reactivity and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
57403-32-4 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
butyl oct-2-enoate |
InChI |
InChI=1S/C12H22O2/c1-3-5-7-8-9-10-12(13)14-11-6-4-2/h9-10H,3-8,11H2,1-2H3 |
InChI Key |
JACBBOONWJFMBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC(=O)OCCCC |
Origin of Product |
United States |
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